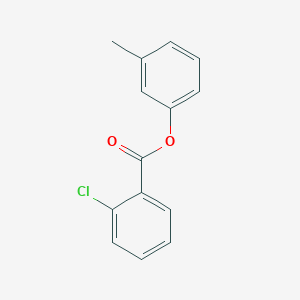
2-(Thien-2-ylcarbonyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thien-2-ylcarbonyl)cyclohexanone, commonly known as TCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH belongs to the class of arylcyclohexylamines and has a molecular formula of C14H15NO2S.
Wirkmechanismus
The mechanism of action of TCH is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. TCH is thought to bind to the receptor and inhibit its activity, leading to the suppression of pain and inflammation.
Biochemical and Physiological Effects:
TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects in animal models. TCH has also been shown to have antidepressant and anxiolytic effects in rodents. TCH has been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. TCH also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of TCH. First, the mechanism of action of TCH needs to be further elucidated to understand its effects on the NMDA receptor. Second, the potential use of TCH in the treatment of neurological disorders such as depression and anxiety needs to be investigated in clinical trials. Third, the use of TCH as a building block for the synthesis of other compounds needs to be explored further. Fourth, the use of TCH as a dopant for the preparation of conducting polymers needs to be optimized to improve their properties.
Conclusion:
In conclusion, TCH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH has been extensively studied for its potential use in medicine, chemistry, and material science. TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water and short half-life. There are several future directions for the study of TCH, including further elucidation of its mechanism of action, investigation of its potential use in the treatment of neurological disorders, exploration of its use as a building block for the synthesis of other compounds, and optimization of its use as a dopant for the preparation of conducting polymers.
Synthesemethoden
TCH can be synthesized through a multi-step reaction process that involves the condensation of thioacetamide and cyclohexanone followed by cyclization and oxidation. The yield of TCH can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
TCH has been extensively studied for its potential applications in various fields such as medicine, chemistry, and material science. In medicine, TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects. TCH has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders. In chemistry, TCH has been used as a building block for the synthesis of other compounds. In material science, TCH has been used as a dopant for the preparation of conducting polymers.
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-(thiophene-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O2S/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
InChI-Schlüssel |
ALPXVBJYDYHXST-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
Kanonische SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


